

Application Notes and Protocols for 2A3 Antibody in Western Blotting

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Compound of Interest

Compound Name: 2A3

Cat. No.: B031109

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Introduction

The **2A3** monoclonal antibody clone is a widely utilized reagent in life science research, primarily for the detection of actin isoforms in Western Blotting and other immunoassays. Depending on the specific product, the **2A3** clone may recognize pan-actin, or specific isoforms such as β -actin or γ -actin.^{[1][2][3]} This document provides a detailed protocol and application notes for the use of the **2A3** antibody in Western Blotting, with a focus on the detection of γ -actin, a crucial component of the cellular cytoskeleton.^{[1][2]}

Gamma-actin (ACTG1) is a 42 kDa cytoplasmic protein involved in cell motility, structure, and integrity.^{[1][2]} The **2A3** antibody is a valuable tool for researchers studying cytoskeletal dynamics, cellular architecture, and as a reliable loading control for normalizing protein expression levels in Western Blotting experiments. This protocol is intended for researchers, scientists, and drug development professionals to ensure optimal performance and reproducible results.

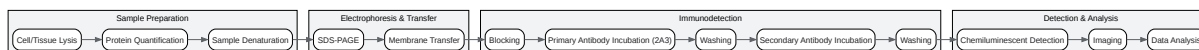
Quantitative Data Presentation

The following table summarizes the key quantitative parameters for the use of the **2A3** antibody in Western Blotting, based on manufacturer's recommendations and published data. Optimal conditions may vary depending on the specific cell or tissue lysate and experimental setup, and therefore should be determined empirically.

Parameter	Recommendation	Source
Target Protein	Gamma-Actin (ACTG1)	[1][2]
Molecular Weight	~42 kDa	[1][2]
Antibody Type	Mouse Monoclonal (Clone: 2A3)	[1][2][3]
Isotype	IgG2b or IgG1κ (product dependent)	[2][3]
Recommended Dilution	1:1000 - 1:10,000	[2]
Positive Control	Human, Mouse, Rat, Pig, Chicken, Zebrafish, Rabbit cell or tissue lysates	[2]
Negative Control	Lysates from organisms not expressing the target protein	N/A
Incubation Time (Primary)	1 hour at room temperature or overnight at 4°C	[4][5][6]
Incubation Time (Secondary)	1 hour at room temperature	[4][5][6]
Blocking Buffer	5% non-fat dry milk or 3-5% BSA in TBST	[5][6]

Experimental Workflow

The following diagram illustrates the major steps involved in the Western Blotting protocol using the **2A3** antibody.



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Workflow for Western Blotting using the **2A3** antibody.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing Western Blotting with the **2A3** anti-gamma-actin antibody.

Reagents and Buffers

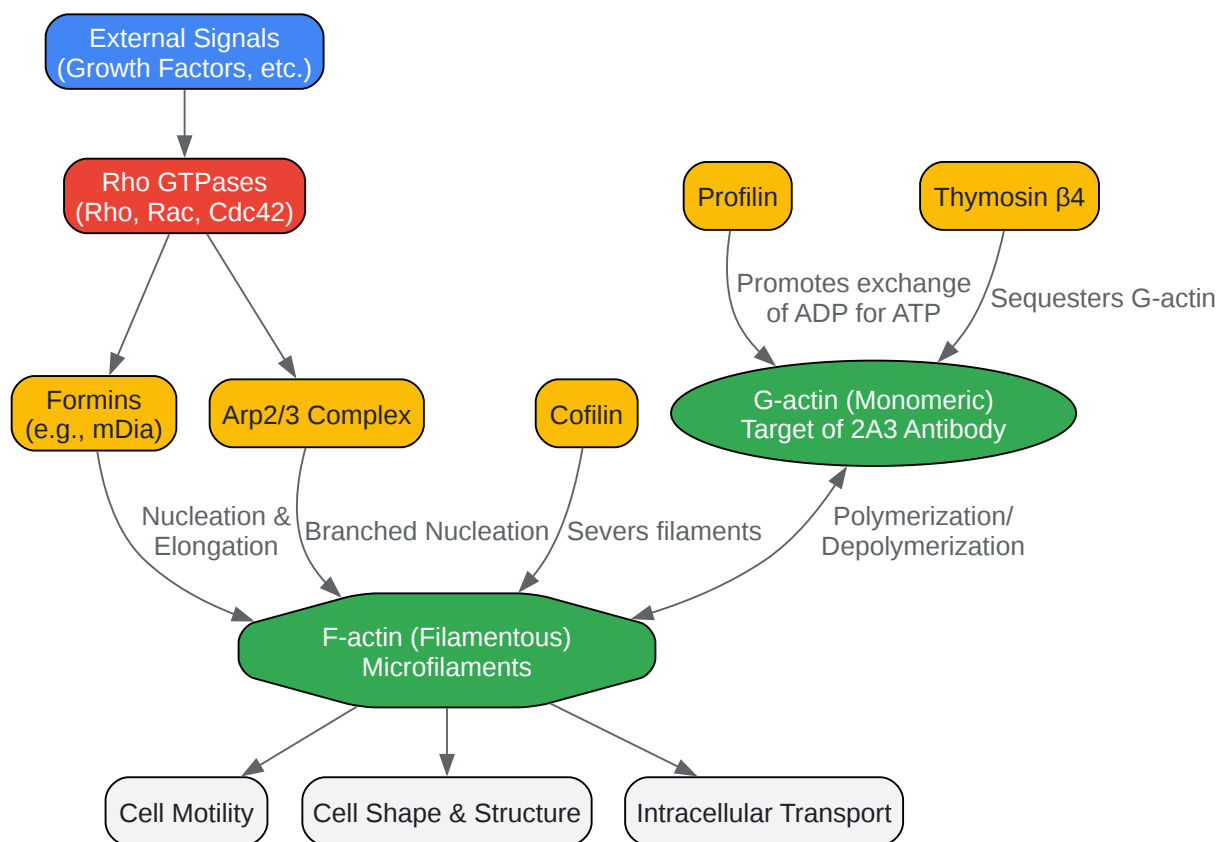
- Lysis Buffer: RIPA buffer or other suitable lysis buffer with protease inhibitors.
- Protein Assay Reagent: BCA or Bradford assay kit.
- Laemmli Sample Buffer (4X): 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β -mercaptoethanol.
- Running Buffer (10X): 250 mM Tris, 1.92 M glycine, 1% SDS.
- Transfer Buffer (10X): 250 mM Tris, 1.92 M glycine, 20% methanol (optional, adjust for protein size).
- Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6.
- Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
- Primary Antibody Dilution Buffer: 5% BSA in TBST.
- Secondary Antibody Dilution Buffer: 5% non-fat dry milk in TBST.
- Primary Antibody: **2A3** anti-gamma-actin antibody.
- Secondary Antibody: HRP-conjugated anti-mouse IgG.
- Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) detection reagent.

Procedure

- **Sample Preparation:** a. Lyse cells or tissues in ice-cold lysis buffer containing protease inhibitors. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of the lysate using a BCA or Bradford assay. d. Mix an appropriate volume of lysate with Laemmli sample buffer to a final concentration of 1X. e. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
- **SDS-PAGE:** a. Load 20-30 µg of total protein per well of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. b. Run the gel in 1X running buffer at 100-150 V until the dye front reaches the bottom of the gel.[\[5\]](#)
- **Protein Transfer:** a. Equilibrate the gel and a PVDF or nitrocellulose membrane in 1X transfer buffer for 10-15 minutes.[\[5\]](#) b. Assemble the transfer stack according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry). c. Transfer the proteins from the gel to the membrane. For a wet transfer, typical conditions are 100V for 60-90 minutes or overnight at a lower voltage in a cold room.[\[5\]](#)
- **Immunodetection:** a. After transfer, wash the membrane briefly with TBST. b. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[\[4\]](#)[\[5\]](#) c. Incubate the membrane with the **2A3** primary antibody, diluted in primary antibody dilution buffer (e.g., 1:1000), for 1 hour at room temperature or overnight at 4°C with gentle agitation.[\[4\]](#)[\[5\]](#) d. Wash the membrane three times for 5-10 minutes each with TBST.[\[6\]](#) e. Incubate the membrane with the HRP-conjugated anti-mouse secondary antibody, diluted in secondary antibody dilution buffer according to the manufacturer's recommendation, for 1 hour at room temperature with gentle agitation.[\[4\]](#)[\[5\]](#) f. Wash the membrane three times for 10 minutes each with TBST.
- **Detection and Analysis:** a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a CCD-based imager or X-ray film. d. Analyze the resulting bands. A band at ~42 kDa should be observed corresponding to gamma-actin.[\[2\]](#)

Gamma-Actin in the Cytoskeleton

The following diagram illustrates the central role of gamma-actin in the formation of microfilaments and its regulation by various actin-binding proteins. This provides context for the biological significance of the target protein.



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Regulation of gamma-actin polymerization and its cellular functions.

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